molecular formula C17H16O5 B14516583 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol CAS No. 62723-06-2

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

Cat. No.: B14516583
CAS No.: 62723-06-2
M. Wt: 300.30 g/mol
InChI Key: HWVNYWUSFKCUAI-UHFFFAOYSA-N
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Description

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often found in natural products. This particular compound features a benzofuran ring fused with a benzene ring, which is substituted with methoxy and methoxymethyl groups, as well as hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62723-06-2

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4-[6-methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C17H16O5/c1-20-9-14-12-6-4-11(21-2)8-16(12)22-17(14)13-5-3-10(18)7-15(13)19/h3-8,18-19H,9H2,1-2H3

InChI Key

HWVNYWUSFKCUAI-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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